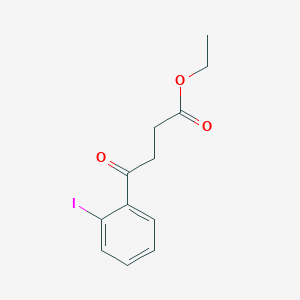

Ethyl 4-(2-iodophenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

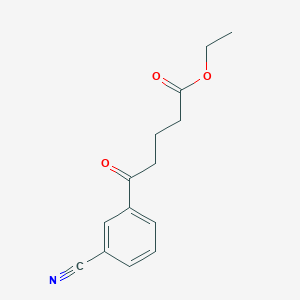

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is a chemical compound that is related to other compounds such as Ethyl Cyano((2-Iodophenyl)hydrazono)acetate . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .

Wissenschaftliche Forschungsanwendungen

Hydrogenation Reactions

Research by Slavinska et al. (2006) explored the hydrogenation of ethyl 4-R-2,4-dioxobutyrates, which are structurally related to ethyl 4-(2-iodophenyl)-4-oxobutyrate. They focused on the hydrogenation process at palladium black, yielding ethyl 4-R-2-hydroxy-4-oxobutyrates with significant yields, indicating potential applications in synthesizing intermediates for pharmaceuticals or chemicals (Slavinska et al., 2006).

Carbohydrate Chemistry

Crich and Bowers (2006) introduced [1-cyano-2-(2-iodophenyl)]ethylidene as a protecting group for carbohydrate thioglycoside donors, showcasing its utility in synthesizing beta-D-mannopyranosides and beta-D-rhamnopyranosides. This highlights the compound's potential use in carbohydrate chemistry for selective synthesis and protective strategies (Crich & Bowers, 2006).

Synthesis of Antiobesity Agents

Hao Zhi-hui (2007) documented the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate for the antiobesity agent rimonabant. This illustrates the compound's relevance in synthesizing intermediates for therapeutic agents, suggesting similar possibilities for ethyl 4-(2-iodophenyl)-4-oxobutyrate (Hao Zhi-hui, 2007).

Antibacterial Activity

Patel et al. (2011) investigated the antibacterial activity of various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds. This research opens the door to exploring ethyl 4-(2-iodophenyl)-4-oxobutyrate and similar compounds for their potential antibacterial properties (Patel et al., 2011).

Organic Synthesis and Characterization

Research spans from the synthesis and characterization of novel compounds for potential pharmaceutical application to the exploration of their structural and optical properties. For instance, studies on the synthesis of novel heterocyclic compounds with expected antibacterial activities and characterization of substituted aryl meroterpenoids from red seaweed indicate a broad interest in understanding and exploiting the chemical properties of such compounds for various applications (El-Hashash et al., 2015; Chakraborty et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target extracellular signal-regulated kinases 1/2 (erk1/2), which play a crucial role in cell signaling .

Mode of Action

It is likely that the compound interacts with its targets through a nucleophilic substitution mechanism, where the nucleophile substitutes for the halogen at the benzylic position .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit erk1/2, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The compound’s molecular weight (33213) and formula (C12H13IO3) suggest that it may have suitable properties for bioavailability .

Result of Action

Similar compounds have shown considerable antineoplastic activity, suggesting potential anti-cancer effects .

Eigenschaften

IUPAC Name |

ethyl 4-(2-iodophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWBNWBGWGXJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645706 |

Source

|

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-iodophenyl)-4-oxobutyrate | |

CAS RN |

263273-52-5 |

Source

|

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.